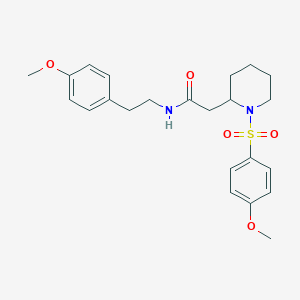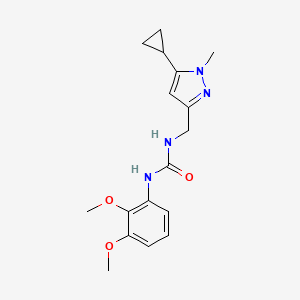
N-(4-methoxyphenethyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenethyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide, also known as MPSPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPSPA belongs to the class of piperidine-based compounds and has been found to exhibit promising results in various preclinical studies.
Scientific Research Applications
Synthesis and Enzyme Inhibitory Activities
A study focused on the synthesis of new 3,4,5-trisubstituted-1,2,4-triazole analogues, involving derivatives structurally related to the query compound, demonstrated significant inhibition potential against enzymes such as bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). These findings underline the potential of such compounds in the development of enzyme inhibitors with therapeutic applications (Virk et al., 2018).
Antibacterial Potentials
Another study synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, assessing their antibacterial potentials. One compound exhibited notable growth inhibition against various bacterial strains, highlighting the antimicrobial application possibilities of such chemical frameworks (Iqbal et al., 2017).
Biological Activity Evaluation
Further research into N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives revealed promising activity against AChE, BChE, and lipoxygenase (LOX) enzymes, suggesting potential for therapeutic use in treating conditions associated with enzyme dysregulation (Khalid et al., 2014).
Methoxylation Studies
Investigations into the anodic methoxylation of piperidine derivatives, including those with N-acyl and N-sulfonyl groups, provide insights into synthetic strategies that may enhance the production or modification of similar compounds for varied scientific applications (Golub & Becker, 2015).
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Biochemical Pathways
Without knowledge of the compound’s primary targets, it’s challenging to determine the exact biochemical pathways it affects. Compounds with similar structures have been found to disrupt the ability of radicals to form columns of π-stacked molecules typically observed in organic radicals with extended π-conjugated aromatic frameworks .
Pharmacokinetics
Molecular dynamics simulations suggest that the compound may interact with the popc membrane bilayer, which could influence its absorption and distribution .
properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5S/c1-29-20-8-6-18(7-9-20)14-15-24-23(26)17-19-5-3-4-16-25(19)31(27,28)22-12-10-21(30-2)11-13-22/h6-13,19H,3-5,14-17H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKPUXBVOJBLON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2919896.png)


![3-allyl-5-ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2919900.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2919901.png)


![N-(2,6-dichlorophenyl)-2-{[5-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2919909.png)
![5-(2,4-dichlorophenoxy)-1-methyl-4-[(2,4,5-trichlorophenoxy)methyl]-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B2919911.png)



